The synthesis of orfamide A can be achieved through both natural extraction and total synthesis methodologies. The natural extraction involves culturing Pseudomonas protegens in specific growth media, followed by purification processes such as centrifugation and solvent extraction .
In contrast, total synthesis has been developed to create orfamide A in the laboratory. This involves building the compound from amino acid esters using techniques like Marfey's method for stereochemical determination and NMR spectroscopy for structural confirmation. The total synthesis has provided insights into the compound's stereochemistry and biological activity, confirming its structure through comparative analysis with naturally derived samples .
Orfamide A has a complex molecular structure that includes a cyclic arrangement of amino acids linked to a fatty acid chain. The exact sequence of amino acids contributes to its biological activity. Detailed nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) analyses have been employed to elucidate its structure. For instance, NMR studies have revealed the presence of distinct functional groups and stereochemical configurations essential for its activity .
Orfamide A participates in various chemical reactions that are crucial for its function as a biosurfactant. These reactions include:
The specific reaction mechanisms involve hydrophobic interactions between the fatty acid tail and lipid bilayers, as well as hydrogen bonding from the amino acid residues.
The mechanism of action of orfamide A primarily revolves around its role as a surfactant and its influence on microbial interactions. This compound enhances the motility of bacterial cells by reducing surface tension, which is crucial for colonization and biofilm formation on plant surfaces. Additionally, it has been shown to mediate interactions between bacteria and algae, influencing algal motility through calcium ion signaling pathways .
Orfamide A exhibits several notable physical and chemical properties:
Orfamide A has several scientific uses:
The discovery of Orfamide A represents a convergence of innovative genomic technologies and ecological observation. This cyclic lipodepsipeptide was first identified in 2007 from Pseudomonas protegens strain Pf-5 through a pioneering "genomisotopic approach." This method combined genomic sequence analysis with isotope-guided fractionation to target products of orphan nonribosomal peptide synthetase (NRPS) gene clusters, enabling the isolation and structural characterization of Orfamide A as the founding member of its class [4]. Initial taxonomic classification linked Orfamide production primarily to the P. protegens subgroup (then classified within P. fluorescens), though subsequent phylogenetic analyses revealed a broader distribution among plant-associated Pseudomonas species, including strains isolated from cocoyam roots in Cameroon and Brazilian mangroves [3] [5].
Structural elucidation relied heavily on nuclear magnetic resonance spectroscopy and mass spectrometry, revealing Orfamide A's conserved macrocyclic structure: a 10-amino acid peptide ring closed by an ester bond with a β-hydroxy fatty acid chain. The amino acid sequence was determined as L-Leu¹-D-Glu²-D-allo-Thr³-D-allo-Ile⁴-L-allo-Ile⁵-L-Asn⁶-L-Leu⁷-L-Leu⁸-D-Ser⁹-L-Val¹⁰, acylated by 3-hydroxydecanoic acid [3] [5]. This structural blueprint allowed recognition of Orfamides as a distinct group among Pseudomonas-derived cyclic lipopeptides, which now encompass over 100 structurally related compounds classified into 14 groups [6].
Recent discoveries continue to expand the Orfamide family. In 2024, a novel variant, Orfamide N, was isolated from Pseudomonas idahonensis strain BGCFaB3 found in goose feces collected at Garfield Park Lagoon, Chicago. Structural characterization showed it possesses a (Z)-3R-hydroxyhexadec-9-enoic acid residue instead of the shorter 3-hydroxydecanoic acid chain in Orfamide A, demonstrating plasticity in the lipid tail biosynthesis [1]. This discovery emerged from an educational outreach program (Chicago Antibiotic Discovery Lab), highlighting how community engagement can contribute to natural product discovery.
Table 1: Evolution of Orfamide Structural Characterization
| Orfamide Variant | Producing Strain | Fatty Acid Chain | Key Amino Acid Differences | Discovery Year |
|---|---|---|---|---|
| Orfamide A | Pseudomonas protegens Pf-5 | 3-hydroxydecanoic acid | Founder molecule | 2007 |
| Orfamide B | Pseudomonas sp. CMR12a | 3-hydroxydodecanoic acid | Val⁶ instead of Asn⁶ | 2014 |
| Orfamide G | Pseudomonas sp. CMR5c | 3-hydroxytetradecanoic acid | Identical to Orfamide B | 2016 |
| Orfamide N | Pseudomonas idahonensis BGCFaB3 | (Z)-3R-hydroxyhexadec-9-enoic acid | Novel unsaturated C16 chain | 2024 |
Pseudomonas species employ specialized metabolites like Orfamide A as versatile tools for ecological adaptation. Biosynthesis occurs through multimodular nonribosomal peptide synthetases (NRPSs), encoded by the ofaA, ofaB, and ofaC genes. These large enzymatic complexes activate, thiolate, and condense specific amino acids with strict stereochemical control, followed by cyclization and release of the mature lipodepsipeptide. The ofa operon's expression is tightly regulated by the Gac/Rsm cascade, which integrates environmental signals such as nutrient availability and population density [3] [5] [8]. Strain-specific variations in NRPS adenylation domains explain the chemical diversity within the Orfamide family; for example, the adenylation domain in Module 6 of ofaB determines incorporation of either L-Asn (in Orfamide A) or L-Val (in Orfamide B) [5].
Ecologically, Orfamide A serves multiple adaptive functions:
Table 2: Documented Ecological Functions of Orfamide A
| Ecological Function | Experimental System | Mechanism of Action | Key Evidence |
|---|---|---|---|
| Swarming Motility Promotion | Semi-solid agar assays | Surface tension reduction via biosurfactant activity | ΔofaABC mutants non-motile; rescued by wild-type |
| Oomycete Zoospore Lysis | Phytophthora porri assays | Membrane disruption and ion leakage | Rapid immobilization and cell collapse within minutes |
| Appressorium Inhibition | Magnaporthe oryzae-rice pathosystem | Blockage of infection structure development | Reduced blast severity in planta |
| Algal Deflagellation | Chlamydomonas reinhardtii | Ca²⁺ channel activation in plasma membrane | Aequorin-based Ca²⁺ flux measurement; flagellar loss |
| Rhizosphere Competitive Advantage | Wheat in non-sterile soil | Enhanced root surface colonization | CFU counts 2.5× higher in wild-type vs. ΔofaABC |
The multifunctionality of Orfamide A underscores its evolutionary significance as a "Swiss-Army knife" compound that enhances survival across diverse niches—from plant rhizospheres to aquatic systems. Its production represents a strategic investment where metabolic costs are offset by advantages in nutrient access, space acquisition, and defense [6]. Recent studies further suggest that Orfamide A may act as an elicitor of induced systemic resistance in plants, though this remains an area of active investigation [8]. The continued discovery of new Orfamide variants reflects dynamic biosynthetic evolution driven by ecological selection pressures.
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